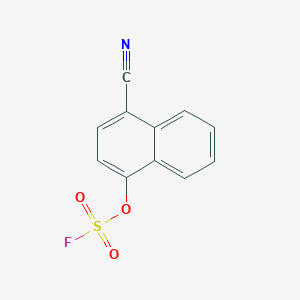

1-Chloro-2,4-dimethoxy-6-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-2,4-dimethoxy-6-iodobenzene is an organic compound with the molecular formula C8H8ClIO2 and a molecular weight of 298.51 . It is used in research and has a CAS number of 1805224-20-7 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2,4-dimethoxy-6-iodobenzene are not fully detailed in the retrieved data . For similar compounds, properties such as boiling point, melting point, and density can be influenced by the nature and position of the substituents on the benzene ring .Scientific Research Applications

Applications in Energy Storage

1-Chloro-2,4-dimethoxy-6-iodobenzene derivatives exhibit potential in the field of energy storage, particularly as catholyte materials for non-aqueous redox flow batteries. These compounds, due to their high open-circuit potentials and excellent electrochemical reversibility, are promising for achieving high chemical stability in their oxidized form. For example, the substitution in the arene ring with bicyclic substitutions and ether chains leads to the development of novel catholyte molecules like BODMA, which shows greater solubility and superior chemical stability in the charged state, enhancing the performance and durability of redox flow batteries (Jingjing Zhang et al., 2017).

Electrophilic Aromatic Chlorination

The compound's behavior in electrophilic aromatic chlorination processes has been studied, providing insights into the mechanisms involved in the chlorination of dimethoxybenzene derivatives. These studies compare electrophilic and anodic chlorination, revealing different mechanistic pathways that could influence the development of more efficient synthetic methodologies for chlorinated aromatic compounds (L. Appelbaum et al., 2001).

Role in Oxidation Reactions

1-Chloro-2,4-dimethoxy-6-iodobenzene and its related compounds have been identified as effective cofactors in oxidation reactions, particularly in the context of lignin peroxidase (LiP) oxidation processes. These chloroaromatic metabolites enhance the oxidation of specific substrates, such as anisyl alcohol, showcasing a mechanism that could be exploited in biotechnological applications and the development of environmentally friendly oxidation processes (P. Teunissen & J. Field, 1998).

Safety and Hazards

The safety data sheet for a similar compound, 1-Chloro-4-iodobenzene, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle such compounds with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name |

2-chloro-1-iodo-3,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEWXILSSRWYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)I)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2751131.png)

![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)

![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)

![4-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-fluorobenzamide](/img/structure/B2751138.png)

![1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2751141.png)

![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)

![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)